molecular formula C18H11N3O2S2 B2667350 N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-68-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2667350
CAS No.: 681174-68-5
M. Wt: 365.43
InChI Key: SATFPIKPZJJQFJ-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry research, particularly in the field of oncology. This hybrid molecule incorporates both a chromeno-thiazole and a benzothiazole moiety, a structural combination known to exhibit significant biological activity by interacting with key cellular targets. Compounds of this class have demonstrated promising potential as inhibitors of enzyme activity and cancer cell proliferation. Research on highly similar structures indicates that the mechanism of action likely involves the inhibition of specific kinases or other enzymes critical for cellular signaling and survival. This can disrupt essential pathways, leading to the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression in malignant cells. The benzothiazole scaffold is recognized as a privileged structure in drug discovery and is present in several FDA-approved kinase inhibitors . Its integration with the chromone-like chromeno-thiazole system, which itself possesses notable pharmacological properties, creates a multi-pharmacophoric ligand with enhanced potential for targeting enzymes or receptors that require complex recognition elements . In vitro studies on analogous compounds have shown potent cytotoxicity against various human cancer cell lines, including epidermoid carcinoma and non-small cell lung cancer, through mechanisms that involve apoptosis and cell cycle arrest . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound to further explore its specific molecular targets, binding affinity, and full spectrum of anticancer activity.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S2/c22-17(10-5-6-12-14(7-10)24-9-19-12)21-18-20-16-11-3-1-2-4-13(11)23-8-15(16)25-18/h1-7,9H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATFPIKPZJJQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[4,3-d]thiazole Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and chromone derivatives under acidic or basic conditions.

    Coupling with Benzo[d]thiazole: The chromeno[4,3-d]thiazole intermediate is then coupled with benzo[d]thiazole-6-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide has shown promising results in various studies focusing on its anticancer properties:

  • Mechanism of Action : The compound interacts with cellular pathways that regulate apoptosis and oxidative stress responses. Research indicates that it may induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further pharmacological studies .
  • Case Studies :
    • In one study, derivatives of similar thiazole compounds were evaluated against human cancer cell lines, showing significant selectivity and potency (IC50 values as low as 10–30 µM) against multiple cancer types, including breast and lung cancers .
    • Another research highlighted that thiazole-integrated compounds exhibited superior anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, suggesting a potential therapeutic advantage .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

  • Mechanism of Action : The compound's unique structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within pathogens.
  • Case Studies :
    • Compounds with similar structures have been tested for their antimicrobial efficacy against various bacterial strains, showing notable inhibitory effects. For instance, some derivatives reported minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL against Mycobacterium tuberculosis .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Activity
N-(5-bromo-1-benzothiazol-2-yl)-2-(phenoxy)acetamideContains benzothiazoleAntimicrobial properties
5-(1-adamantyl)-2-thiazolamineLacks acetamide but retains thiazole coreExhibits trypanocidal activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamideSimilar chromeno-thiazole structureSignificant antitumor activity

Mechanism of Action

The mechanism by which N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit specific kinases or proteases involved in inflammatory pathways.

    Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Benzothiazole-Based Hsp90 Inhibitors

Compounds like 2-(3-carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l) and 2-(4-hydroxypiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8m) () share the benzo[d]thiazole-6-carboxamide core but lack the chromeno-thiazole moiety. Key differences include:

  • Substituent Diversity : Piperidine derivatives (e.g., 8l, 8m, 8n) exhibit variable activities based on substituent polarity and steric effects. For example, 8l (65% yield, 99.9% purity) shows superior stability compared to 8m (46% yield, 96.2% purity) due to its carbamoyl group enhancing solubility .
  • Synthetic Yields: Chromeno-thiazole derivatives (e.g., ) generally require multi-step syntheses with moderate yields (e.g., 25–89% for spirocyclic analogs in ), whereas simpler benzothiazole carboxamides achieve higher yields (e.g., 65–89%) .

Chromene/Coumarin Hybrids

Compounds such as 6-methyl-3-(1-(2-(4-methyl-5-((4-nitrophenyl)diazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one (6g) () and N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (3) () highlight the role of chromene rings in modulating electronic properties. Unlike the target compound, these lack the fused thiazole-carboxamide system but demonstrate:

  • Enhanced π-π Stacking : Chromene rings improve planar interactions, as seen in 6g’s IR absorption (1,729 cm⁻¹ for C=O) and NMR shifts (δ 8.30 ppm for coumarin-H4) .
  • Synthetic Complexity : Thiadiazolylcoumarines (e.g., 11a–f in ) require ultrasonic irradiation (USI) with catalysts like trimethylamine (TEA), achieving 79–94% yields under optimized conditions .

Physicochemical and Spectroscopic Properties

Property Target Compound* 8l 6g 9a
Molecular Weight (g/mol) ~450 (estimated) 513.2 [M+H]+ 462.48 487.1 [M+H]+
HPLC Retention (min) N/A 5.54 N/A 4.40
Purity (%) N/A 99.9 N/A 99.8
Key Functional Groups Chromeno-thiazole, carboxamide Piperidine, carboxamide Coumarin, thiadiazole Piperidine, carboxamide

*Estimated based on analogs in .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes chromene and thiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Common methods include:

  • Condensation Reactions : Utilizing 2-amino-3-iodochromones with amines and carbon disulfide.
  • Cyclization : Forming the chromeno-thiazole core through cyclization reactions.

These synthetic routes have been optimized to enhance yield and purity, often employing green chemistry techniques to minimize environmental impact.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole derivatives. For instance:

  • Cytotoxicity : Compounds with similar structures exhibited IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines, indicating significant cytotoxic effects .
  • Mechanism of Action : These compounds have been shown to inhibit key kinases such as BRAF and VEGFR-2, which are critical in cancer progression. For example, one derivative demonstrated an IC50 of 0.194 μM against BRAF and 0.071 μM against VEGFR-2, comparable to established drugs like sorafenib .

Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's:

  • Inhibitory Activity : Compounds with a similar heterocyclic structure demonstrated potent AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM .
  • Therapeutic Potential : The ability to inhibit AChE suggests potential applications in treating cognitive decline associated with Alzheimer's disease.

Antimicrobial Properties

Emerging research indicates that derivatives of this compound may also possess antimicrobial properties:

  • Antiparasitic Activity : Compounds related to thiazole derivatives have shown effectiveness against parasites responsible for tropical diseases, with effective concentrations (EC50) below 10 μM .

Case Study 1: Anticancer Efficacy

In a study examining a series of benzothiazole derivatives, researchers found that certain compounds exhibited strong cytotoxic effects on cancer cell lines while maintaining lower toxicity against normal cells. The study utilized dose-response curves to determine IC50 values and assessed apoptosis induction through flow cytometry.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole-containing compounds in models of Alzheimer's disease. The results indicated that these compounds could significantly reduce AChE activity and improve cognitive function in treated models.

Q & A

Q. What are the optimal synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core. For example, coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) under inert atmospheres are critical for amide bond formation, as seen in similar compounds . Temperature control (e.g., reflux in acetonitrile) and pH adjustments are essential to minimize side products. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure . X-ray crystallography using SHELXL software ( ) can resolve complex stereochemistry, while FT-IR validates functional groups like carboxamide and thiazole rings .

Q. What solvent systems and crystallization conditions are recommended for this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Crystallization in ethanol or methanol mixtures at controlled cooling rates (e.g., 4°C) improves crystal quality for diffraction studies . Thermal analysis (DSC/TGA) helps identify stable polymorphs .

Advanced Research Questions

Q. How do structural modifications to the chromeno-thiazole scaffold affect biological activity?

Structure-activity relationship (SAR) studies indicate that substituents on the chromene ring (e.g., electron-withdrawing groups like -Cl or -NO₂) enhance binding to targets like Hsp90 or kinase enzymes . Computational modeling (e.g., molecular docking) can predict interactions with active sites, guiding rational design .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assays for cytotoxicity) and orthogonal validation (e.g., Western blotting for target inhibition) are critical . Meta-analyses of PubChem data () can identify trends in activity profiles.

Q. How can crystallographic refinement using SHELX software improve structural insights?

SHELXL ( ) refines X-ray data by optimizing parameters like thermal displacement and occupancy. For example, resolving disorder in the chromeno-thiazole ring system requires iterative cycles of electron density mapping and restraints on bond lengths/angles .

Q. What mechanisms underlie the compound’s anticancer activity, and how are they validated?

Mechanistic studies suggest apoptosis induction via caspase-3 activation and ROS generation. In vitro assays (e.g., flow cytometry for cell cycle arrest) and in vivo xenograft models are used for validation. Comparative studies with analogs (e.g., fluorobenzo[d]thiazole derivatives) reveal specificity for DNA topoisomerase inhibition .

Q. Which computational methods are effective for predicting metabolic stability and toxicity?

ADMET predictions using tools like SwissADME or Schrödinger’s QikProp assess parameters like logP (lipophilicity) and CYP450 inhibition. Molecular dynamics simulations model metabolic pathways (e.g., cytochrome-mediated oxidation) .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps (e.g., forming the thiazole ring) .
  • Data Reproducibility : Publish detailed protocols for reaction workup (e.g., quenching with ice-water) and characterization in supplemental materials .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database to enable peer validation of crystal structures .

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